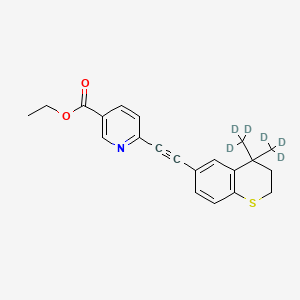

Tazaroten-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

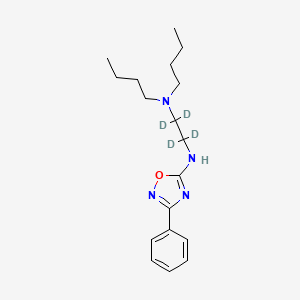

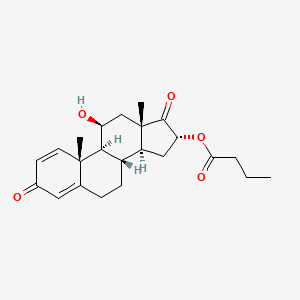

Tazarotene-d8 is the deuterium labeled Tazarotene . Tazarotene is a third-generation prescription topical retinoid primarily used for the treatment of plaque psoriasis and acne . It is also used as a therapeutic for photoaged and photodamaged skin . It is a member of the acetylenic class of retinoids .

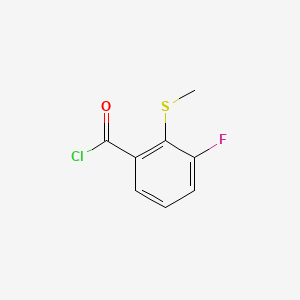

Synthesis Analysis

The synthesis of Tazarotene-d8 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular formula of Tazarotene-d8 is C21H13D8NO2S . The molecular weight is 359.51 .Chemical Reactions Analysis

Tazarotene-d8 is a selective retinoic acid receptor (RAR) agonist . It is used for the treatment of plaque psoriasis and acne vulgaris . The exact chemical reactions involved in its mechanism of action are not detailed in the search results.Physical And Chemical Properties Analysis

Tazarotene-d8 has a molar mass of 351.46 . The melting point is 103-105°C .Wissenschaftliche Forschungsanwendungen

Transdermale Arzneimittelabgabe

Tazaroten-d8 wurde auf sein Potenzial für die transdermale Arzneimittelabgabe untersucht . Dies beinhaltet die Abgabe von Medikamenten durch die Haut zur systemischen Verteilung. In einer Studie wurde das Potenzial der transdermalen Abgabe von this compound untersucht, wobei der Fokus auf seine Anwendung bei Erkrankungen des Bewegungsapparates lag . Die Ergebnisse bestätigten, dass this compound die Haut von Schweinen durchdringen und sich in nachweisbaren Mengen im Gelenkknorpel anreichern kann .

Behandlung von Erkrankungen des Bewegungsapparates

Dieselbe Studie hob auch die potenzielle Verwendung von this compound für die Behandlung von Erkrankungen des Bewegungsapparates hervor, insbesondere für die Handarthrose . Der Nachweis von this compound und Tazarotensäure sowohl in den In-vitro-Permeationsstudien als auch in der Pilotstudie an Schweinegelenken bestätigt das therapeutische Potenzial des Arzneimittels für die Handarthrose .

Retinoid-basierte Arzneimittelalternative

Wirkmechanismus

- Although the exact mechanism remains unclear, this binding likely leads to gene expression modulation .

- Downstream effects include reduced mottling, hyperpigmentation, sallowness, and fine/coarse wrinkling in sun-damaged skin .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Zukünftige Richtungen

Despite having a relatively good prognosis in terms of mortality, the tumor growth and treatment-caused morbidity as well as treatment costs provide a reasonable rationale to further look for new treatment modalities or adjustment of existing ones . Tazarotene may circumvent the problem of TCS tachyphylaxis, due to its sustained efficacy and provide tolerability benefits .

Biochemische Analyse

Biochemical Properties

Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .

Cellular Effects

Tazarotene-d8 influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .

Molecular Mechanism

The exact mechanism of action of Tazarotene-d8 is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

Tazarotene-d8, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .

Metabolic Pathways

Tazarotene-d8 is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

Tazarotene-d8, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .

Subcellular Localization

The subcellular localization of Tazarotene-d8 is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .

Eigenschaften

IUPAC Name |

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)